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Compound of Interest

Compound Name:
3-Amino-4-

(methylthio)benzotrifluoride

Cat. No.: B1361180 Get Quote

Anwendungs- und Protokollhinweise: Derivatisierung der Aminogruppe in 3-Amino-4-

(methylthio)benzotrifluorid

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Abstrakt Dieses Dokument enthält detaillierte Anwendungshinweise und experimentelle

Protokolle für die chemische Derivatisierung der primären Aminogruppe von 3-Amino-4-

(methylthio)benzotrifluorid. Diese Verbindung ist ein wertvolles Zwischenprodukt in der

Synthese von Pharmazeutika und Agrochemikalien. Die hier beschriebenen Protokolle

umfassen gängige und robuste Transformationen wie Acylierung, Sulfonylierung und

Harnstoffbildung. Die Methoden sind für den Einsatz in der medizinischen Chemie und der

Wirkstoffforschung optimiert. Quantitative Daten aus analogen Reaktionen werden zur

Veranschaulichung tabellarisch dargestellt, und die Arbeitsabläufe werden durch Diagramme

visualisiert.

Einleitung
3-Amino-4-(methylthio)benzotrifluorid ist ein substituiertes Anilin, das aufgrund seiner

Trifluormethyl- und Methylthio-Gruppen einzigartige elektronische und sterische Eigenschaften

aufweist. Die Derivatisierung seiner Aminogruppe ist ein entscheidender Schritt bei der

Synthese komplexerer Moleküle mit potenzieller biologischer Aktivität. Die Aminogruppe dient

als vielseitiger chemischer "Griff" für die Einführung verschiedener funktioneller Gruppen durch

Reaktionen wie Acylierung, Sulfonylierung und Reaktion mit Isocyanaten zur Bildung von
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Harnstoffen.[1][2] Diese Transformationen werden häufig eingesetzt, um die

physikochemischen Eigenschaften von Leitstrukturen zu modulieren, die Löslichkeit zu

verbessern, die metabolische Stabilität zu erhöhen oder spezifische Wechselwirkungen mit

biologischen Zielmolekülen zu ermöglichen.

Allgemeine Reaktionswege
Die primäre Aminogruppe von 3-Amino-4-(methylthio)benzotrifluorid kann verschiedenen

chemischen Umwandlungen unterzogen werden, um eine Vielzahl von Derivaten zu erzeugen.

Die wichtigsten Wege sind nachstehend zusammengefasst.

Derivatisierungsreaktionen

Produktklassen

3-Amino-4-(methylthio)benzotrifluorid

Acylierung

 RCOCl oder
(RCO)₂O

Sulfonylierung

 RSO₂Cl

Harnstoffbildung

 R-N=C=O

N-Alkylierung

 R-X oder
 R-OH

Amid-Derivat Sulfonamid-Derivat Harnstoff-Derivat N-Alkyl-Derivat

Click to download full resolution via product page

Abbildung 1: Schematische Darstellung der Derivatisierungswege für 3-Amino-4-

(methylthio)benzotrifluorid.

N-Acylierung (Amidbildung)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.pharmacareerinsider.com/chemical-properties-of-aromatic-amines/
https://www.slideshare.net/slideshow/reactions-of-aromatic-amines/238313061
https://www.benchchem.com/product/b1361180?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Die N-Acylierung ist eine fundamentale Reaktion zur Umwandlung von Aminen in Amide.[1][3]

Diese Reaktion wird typischerweise mit Acylchloriden oder Anhydriden in Gegenwart einer

Base durchgeführt, um den entstehenden Säure-Nebenprodukt zu neutralisieren. Die

Einführung einer Acylgruppe kann die elektronischen Eigenschaften des Moleküls verändern

und als Schutzgruppe dienen.[4]

Repräsentative quantitative Daten für die N-Acylierung
von Arylaminen
Die folgende Tabelle fasst repräsentative Ergebnisse für die N-Acylierung verschiedener

substituierter Aniline zusammen, die als Anhaltspunkte für Reaktionen mit 3-Amino-4-

(methylthio)benzotrifluorid dienen können.

Acylierungsmi
ttel

Base Lösungsmittel
Typische
Ausbeute (%)

Anmerkungen

Acetylchlorid Pyridin
Dichlormethan

(DCM)
90-98

Exotherme

Reaktion, die oft

bei 0 °C

gestartet wird.

Essigsäureanhyd

rid
Natriumacetat Wasser/Ethanol 85-95

Eine gängige

Methode für

Acetylierungen in

wässrigen

Medien.[3]

Benzoylchlorid
Triethylamin

(TEA)

Tetrahydrofuran

(THF)
88-96

Die Schotten-

Baumann-

Bedingungen

sind ebenfalls

anwendbar.

Essigsäure (MW) Katalysatorfrei
Ohne

Lösungsmittel
>95

Eine

umweltfreundlich

e Methode unter

Mikrowellenbestr

ahlung.[5]
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Experimentelles Protokoll: N-Acylierung mit einem
Acylchlorid
Dieses Protokoll beschreibt die allgemeine Vorgehensweise für die Acylierung von 3-Amino-4-

(methylthio)benzotrifluorid mit einem Acylchlorid.

Materialien und Reagenzien:

3-Amino-4-(methylthio)benzotrifluorid

Acylchlorid (z. B. Acetylchlorid, 1.1 Äquivalente)

Base (z. B. Pyridin oder Triethylamin, 1.2 Äquivalente)

Wasserfreies Lösungsmittel (z. B. Dichlormethan (DCM), Tetrahydrofuran (THF))

Salzsäure (1 M wässrig)

Gesättigte Natriumbicarbonatlösung (wässrig)

Kochsalzlösung (gesättigte NaCl-Lösung)

Wasserfreies Natriumsulfat oder Magnesiumsulfat

Vorgehensweise:

Reaktionsaufbau: Lösen Sie 3-Amino-4-(methylthio)benzotrifluorid (1.0 Äquivalent) in

wasserfreiem DCM in einem trockenen Rundkolben unter einer inerten Atmosphäre (z. B.

Stickstoff oder Argon).

Basenzugabe: Kühlen Sie die Lösung auf 0 °C in einem Eisbad und geben Sie die Base (z.

B. Pyridin) langsam zu.

Acylierung: Geben Sie das Acylchlorid tropfenweise zur gekühlten, gerührten Lösung hinzu.

Halten Sie die Temperatur während der Zugabe unter 5 °C.

Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie

für 2-12 Stunden. Überwachen Sie den Reaktionsfortschritt mittels
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Dünnschichtchromatographie (DC).

Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM. Waschen Sie die organische

Phase nacheinander mit 1 M HCl, Wasser, gesättigter NaHCO₃-Lösung und Kochsalzlösung.

Isolierung: Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und

entfernen Sie das Lösungsmittel unter reduziertem Druck.

Reinigung: Reinigen Sie den Rohprodukt durch Umkristallisation oder

Säulenchromatographie an Kieselgel, um das gewünschte N-acylierte Produkt zu erhalten.

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf für die Derivatisierungsreaktionen.

N-Sulfonylierung (Sulfonamidbildung)
Die Reaktion von primären Aminen mit Sulfonylchloriden in Gegenwart einer Base führt zur

Bildung von Sulfonamiden.[2] Sulfonamide sind eine wichtige Klasse von Verbindungen in der

medizinischen Chemie, die in vielen antibakteriellen und entzündungshemmenden

Medikamenten vorkommen.

Repräsentative quantitative Daten für die N-
Sulfonylierung von Arylaminen
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Sulfonylierung
smittel

Base Lösungsmittel
Typische
Ausbeute (%)

Anmerkungen

Benzolsulfonylchl

orid
Pyridin Pyridin 85-95

Die Hinsberg-

Reaktion kann

zur

Unterscheidung

von primären,

sekundären und

tertiären Aminen

verwendet

werden.[6]

Tosylchlorid NaOH (wässrig) Wasser/DCM 80-92

Schotten-

Baumann-

Bedingungen

sind effektiv.

Methansulfonylc

hlorid

Triethylamin

(TEA)

Dichlormethan

(DCM)
90-97

Die Reaktion ist

oft schnell und

exotherm.

Experimentelles Protokoll: N-Sulfonylierung mit
Benzolsulfonylchlorid
Materialien und Reagenzien:

3-Amino-4-(methylthio)benzotrifluorid

Benzolsulfonylchlorid (1.1 Äquivalente)

Pyridin (als Base und Lösungsmittel)

Salzsäure (2 M wässrig)

Wasser

Vorgehensweise:
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Reaktionsaufbau: Lösen Sie 3-Amino-4-(methylthio)benzotrifluorid (1.0 Äquivalent) in Pyridin

in einem Rundkolben und kühlen Sie die Lösung auf 0 °C.

Sulfonylierung: Geben Sie Benzolsulfonylchlorid langsam zur gekühlten Lösung hinzu.

Reaktion: Rühren Sie die Mischung für 1-3 Stunden bei Raumtemperatur.

Aufarbeitung: Gießen Sie die Reaktionsmischung in eine Mischung aus Eis und 2 M HCl, um

das überschüssige Pyridin zu neutralisieren und das Produkt auszufällen.

Isolierung: Sammeln Sie den festen Niederschlag durch Vakuumfiltration und waschen Sie

ihn gründlich mit kaltem Wasser.

Reinigung: Trocknen Sie das Rohprodukt und kristallisieren Sie es aus einem geeigneten

Lösungsmittel (z. B. Ethanol/Wasser) um, um das reine Sulfonamid zu erhalten.

Harnstoffbildung
Unsymmetrische Harnstoffe werden effizient durch die Reaktion eines Amins mit einem

Isocyanat hergestellt.[7][8] Diese Reaktion verläuft in der Regel schnell und ohne die

Notwendigkeit eines Katalysators. Harnstoff-Einheiten sind wichtige Wasserstoffbrücken-

Donoren und -Akzeptoren und kommen in vielen Kinase-Inhibitoren und anderen

Medikamenten vor.

Repräsentative quantitative Daten für die
Harnstoffbildung mit Arylaminen
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Isocyanat Lösungsmittel Temperatur
Typische
Ausbeute (%)

Anmerkungen

Phenylisocyanat
Tetrahydrofuran

(THF)
Raumtemperatur 90-99

Die Reaktion ist

oft quantitativ

und sehr sauber.

Methylisocyanat
Dichlormethan

(DCM)
0 °C bis RT >95

Vorsicht bei der

Handhabung von

flüchtigen und

toxischen

Isocyanaten.

4-

Chlorphenylisocy

anat

Acetonitril Raumtemperatur 92-98

Ein gängiges

Reagenz bei der

Synthese von

Sorafenib-

Analoga.[9]

Experimentelles Protokoll: Harnstoffbildung mit einem
Isocyanat
Materialien und Reagenzien:

3-Amino-4-(methylthio)benzotrifluorid

Isocyanat (z. B. Phenylisocyanat, 1.05 Äquivalente)

Wasserfreies aprotisches Lösungsmittel (z. B. THF oder DCM)

Vorgehensweise:

Reaktionsaufbau: Lösen Sie 3-Amino-4-(methylthio)benzotrifluorid (1.0 Äquivalent) in

wasserfreiem THF unter einer inerten Atmosphäre.

Reagenzzugabe: Geben Sie die Isocyanat-Lösung langsam bei Raumtemperatur zur

gerührten Aminlösung hinzu.
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Reaktion: Rühren Sie die Mischung für 30 Minuten bis 2 Stunden bei Raumtemperatur. In

vielen Fällen fällt das Harnstoffprodukt aus der Lösung aus.

Isolierung: Wenn ein Niederschlag entsteht, sammeln Sie das Produkt durch Filtration und

waschen Sie es mit kaltem Lösungsmittel. Wenn kein Niederschlag entsteht, entfernen Sie

das Lösungsmittel unter reduziertem Druck.

Reinigung: Das Rohprodukt ist oft sehr rein. Bei Bedarf kann es durch Waschen mit einem

geeigneten Lösungsmittel (z. B. Diethylether) oder durch Umkristallisation weiter gereinigt

werden.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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